molecular formula C10H13Cl2N B1666040 N,N-Bis(2-chloroethyl)aniline CAS No. 553-27-5

N,N-Bis(2-chloroethyl)aniline

Cat. No.: B1666040
CAS No.: 553-27-5
M. Wt: 218.12 g/mol
InChI Key: ROSJKFFLIXTTAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline mustard can be synthesized through the reaction of aniline with ethylene oxide followed by chlorination. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of aniline mustard follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Agents

N,N-Bis(2-chloroethyl)aniline has been investigated for its potential as a DNA-damaging agent in cancer therapy. A study highlighted the synthesis of bifunctional compounds that link this compound to 17β-estradiol, aiming to target breast cancer cells expressing estrogen receptors. The results indicated that these compounds showed increased toxicity towards the cancer cells, suggesting a promising avenue for selective cancer treatment .

1.2 Alkylating Agents

The compound serves as a model for alkylating agents, similar to chlorambucil, which is used in chemotherapy. Research has demonstrated that derivatives of this compound can effectively damage DNA, making it a candidate for further development as an anticancer drug .

Agricultural Applications

2.1 Insecticides and Miticides

This compound derivatives have been found to possess insecticidal and miticidal properties. For instance, N,N-bis(2-chloroethyl)-2-nitro-p-toluidine has been reported to be effective against pests such as the Mexican bean beetle larvae. It functions as a repellent and can be applied in various formulations, including liquid solutions and solid fertilizers .

2.2 Herbicide Development

The compound is also an intermediate in the synthesis of herbicides. The ortho-dinitrated derivative of this compound has shown effectiveness as a selective herbicide, indicating its potential role in agricultural pest control strategies .

Table 1: Summary of Applications

Application AreaSpecific UseCompound Derivative
Medicinal ChemistryAnticancer agentEstradiol-linked this compound
Agricultural ChemistryInsecticide for pestsN,N-bis(2-chloroethyl)-2-nitro-p-toluidine
HerbicideOrtho-dinitrated derivative

Table 2: Efficacy Studies

Study ReferenceTarget OrganismEfficacy (%)
Example from Patent Mexican bean beetle larvae74% mortality after 5 days
Estradiol-linked study Breast cancer cells (estrogen receptor positive)Increased toxicity observed

Case Studies

Case Study 1: Insecticidal Efficacy
In a controlled experiment, a solution containing N,N-bis(2-chloroethyl)-2-nitro-p-toluidine was tested against Mexican bean beetle larvae on infested bean leaves. The compound effectively repelled feeding activity, demonstrating its potential as an agricultural pest management tool .

Case Study 2: Cancer Cell Targeting
Research involving estradiol-linked this compound showed that varying linker characteristics influenced the compound's ability to react with DNA and bind to estrogen receptors selectively. This study underscores the importance of molecular design in enhancing therapeutic efficacy against breast cancer cells .

Comparison with Similar Compounds

  • Chlorambucil
  • Melphalan
  • Cyclophosphamide
  • Ifosfamide
  • Bendamustine

Aniline mustard’s unique structure and reactivity make it a valuable compound in both research and clinical settings.

Biological Activity

N,N-Bis(2-chloroethyl)aniline, commonly known as an aniline mustard, is a compound with notable biological activities, particularly in the fields of oncology and pest control. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an alkylating agent, characterized by its ability to form covalent bonds with nucleophilic sites in biomolecules. Its chemical structure includes two chloroethyl groups attached to an aniline moiety, which enhances its reactivity and biological efficacy.

The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA . This process leads to the formation of DNA cross-links, ultimately resulting in cell cycle arrest and apoptosis, particularly in cancer cells. The compound's ability to interact with the estrogen receptor has also been noted, making it a candidate for targeted cancer therapies.

Biological Activities

  • Anticancer Activity :
    • Research indicates that this compound derivatives can selectively kill breast cancer cells expressing estrogen receptors. A study demonstrated that a bifunctional compound linked to this aniline derivative showed increased toxicity towards these cells due to its ability to form covalent adducts with DNA and bind to estrogen receptors .
    • In another case study, the compound was tested against various cancer cell lines, showing significant cytotoxicity attributed to its alkylating properties .
  • Pesticidal Properties :
    • The compound has been evaluated for its effectiveness as a miticide and insecticide. For instance, a formulation containing N,N-bis(2-chloroethyl)-2-nitro-p-toluidine exhibited a 74% mortality rate in mites after five days of exposure . This highlights its potential use in agricultural applications as a pest control agent.
  • Mutagenic Effects :
    • This compound has shown mutagenic properties in various assays. Its ability to induce mutations is linked to its alkylating nature, which can lead to DNA damage .

Case Study 1: Anticancer Efficacy

A series of studies investigated the synthesis of estradiol-linked genotoxicants utilizing this compound. These compounds demonstrated selective cytotoxicity towards breast cancer cells, emphasizing the importance of linker characteristics for effective targeting .

Case Study 2: Pesticidal Application

In agricultural trials, formulations containing N,N-bis(2-chloroethyl)-2-nitro-p-toluidine were applied to crops infested with pests. The results indicated substantial reductions in pest populations, suggesting that this compound could serve as an effective biopesticide .

Comparative Table of Biological Activities

Activity Type Description Efficacy
AnticancerSelectively induces apoptosis in cancer cellsHigh (specific cell lines)
PesticidalEffective against mites and other pestsModerate to High
MutagenicityInduces mutations via DNA alkylationConfirmed

Q & A

Q. Basic: What are the standard synthetic routes for N,N-Bis(2-chloroethyl)aniline?

Methodological Answer:
The most common synthesis involves chlorination of N,N-Bis(2-hydroxyethyl)aniline using phosphorus oxychloride (POCl₃) as the chlorinating agent. This method replaces hydroxyl groups with chlorine atoms under controlled conditions (e.g., reflux in anhydrous solvent). Alternative approaches include direct alkylation of aniline with 2-chloroethyl groups using Friedel-Crafts-type reactions, though this is less common due to competing side reactions .

Q. Advanced: How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

Methodological Answer:
Optimization involves:

  • Temperature control : Maintaining reflux temperatures below 100°C to prevent decomposition of intermediates.
  • Solvent selection : Using aprotic solvents (e.g., dichloromethane) to avoid hydrolysis of POCl₃.
  • Stoichiometry : Ensuring excess POCl₃ (1.5–2 equivalents per hydroxyl group) to drive the reaction to completion.
  • Workup : Neutralizing residual POCl₃ with aqueous sodium bicarbonate to prevent HCl gas formation during quenching .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.3 ppm) and methylene groups adjacent to chlorine (δ 3.4–3.8 ppm).
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 218.1 (C₁₀H₁₃Cl₂N⁺) confirm molecular weight.
  • FT-IR : C-Cl stretching vibrations at ~650 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ .

Q. Advanced: How can structural ambiguities in this compound derivatives be resolved?

Methodological Answer:

  • X-ray crystallography : Determines exact bond angles (e.g., trigonal planar geometry around nitrogen) and intermolecular interactions (e.g., C-H⋯Br contacts in brominated analogs).
  • 2D NMR (COSY, HSQC) : Assigns coupling between methylene protons and adjacent groups, distinguishing regioisomers.
  • Computational modeling : Validates steric and electronic effects of substituents using DFT calculations .

Q. Basic: What pharmacological mechanisms are associated with this compound?

Methodological Answer:
As a nitrogen mustard alkylating agent, it crosslinks DNA via β-chloroethyl groups, forming covalent bonds with guanine N7 positions. This disrupts DNA replication and transcription, leading to apoptosis in rapidly dividing cells (e.g., cancer cells) .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with reduced toxicity?

Methodological Answer:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂) on the aromatic ring enhances electrophilicity, improving DNA alkylation efficiency.
  • Prodrug strategies : Masking β-chloroethyl groups with enzymatically cleavable moieties (e.g., esters) reduces off-target toxicity.
  • Pharmacokinetic profiling : Assessing metabolic stability in liver microsomes identifies derivatives with prolonged half-lives .

Q. Basic: What analytical methods are used to quantify this compound in biological matrices?

Methodological Answer:

  • GC-MS : Derivatization with silylating agents (e.g., BSTFA) improves volatility.
  • HPLC-UV/FLD : Reverse-phase C18 columns with methanol/water mobile phases (λ = 254 nm) enable detection at low ppm levels.
  • Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (<1 ppm), and recovery rates (85–115%) .

Q. Advanced: How can matrix effects in this compound quantification be mitigated?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes interfering lipids/proteins.
  • Internal standards : Deuterated analogs (e.g., This compound-d₅) correct for ion suppression in MS.
  • Post-column infusion : Identifies ion suppression zones in LC-MS workflows .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of toxic vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. Advanced: What decomposition pathways occur under prolonged storage, and how are they monitored?

Methodological Answer:

  • Hydrolysis : β-chloroethyl groups react with moisture, releasing HCl gas. Monitor via pH strips or headspace GC.
  • Oxidation : Aromatic rings form quinone derivatives. Track using HPLC-UV and FT-IR (appearance of C=O stretches at ~1700 cm⁻¹).
  • Stability studies : Conduct accelerated aging tests (40°C/75% RH) to predict shelf life .

Q. Basic: What in vitro models are used to assess the cytotoxicity of this compound?

Methodological Answer:

  • Cell viability assays : MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7).
  • Clonogenic assays : Measure long-term reproductive cell death after exposure.
  • IC₅₀ determination : Dose-response curves quantify potency .

Q. Advanced: How can resistance mechanisms to this compound be studied?

Methodological Answer:

  • DNA repair assays : Evaluate repair kinetics using comet assays or γ-H2AX foci quantification.
  • Gene expression profiling : RNA-seq identifies upregulated DNA repair genes (e.g., MGMT, ERCC1).
  • CRISPR knockouts : Validate resistance drivers by targeting putative genes (e.g., ATM, ATR) .

Q. Basic: What environmental risks are associated with this compound?

Methodological Answer:

  • Persistence : Hydrophobic nature (logP ~2.5) leads to bioaccumulation in aquatic organisms.
  • Toxicity : LC₅₀ values in Daphnia magna are <1 mg/L.
  • Regulatory status : Classified as hazardous waste (EPA U172) requiring incineration .

Q. Advanced: How can biodegradation pathways of this compound be investigated?

Methodological Answer:

  • Microbial enrichment cultures : Isolate soil bacteria capable of cleaving C-Cl bonds.
  • Metabolite profiling : LC-HRMS identifies intermediates (e.g., hydroxylated or dechlorinated products).
  • Enzymatic assays : Purify dehalogenases and measure activity via chloride ion electrodes .

Q. Basic: How is the crystal structure of this compound determined?

Methodological Answer:

  • Single-crystal X-ray diffraction : Crystals grown from benzene show trigonal planar geometry around nitrogen and intermolecular C-H⋯Cl interactions.
  • Data refinement : SHELX software resolves hydrogen positions using riding models .

Q. Advanced: What supramolecular interactions influence the solid-state properties of this compound derivatives?

Methodological Answer:

  • Halogen bonding : Bromine analogs exhibit Br⋯π interactions, enhancing thermal stability.
  • Hydrogen bonding : Hydroxyethyl derivatives form O-H⋯N networks, affecting solubility.
  • DFT calculations : Predict packing motifs and lattice energies .

Q. Basic: How can conflicting solubility data for this compound be resolved?

Methodological Answer:

  • Standardized protocols : Use USP <921> guidelines for shake-flask methods in buffered solutions.
  • Temperature control : Ensure equilibration at 25°C ± 0.5°C.
  • Validation : Compare results with published data from peer-reviewed journals .

Q. Advanced: What computational tools predict the solubility of this compound in novel solvents?

Methodological Answer:

  • COSMO-RS : Models solvent-solute interactions via sigma profiles.
  • Hansen solubility parameters : Match HSP values (δD, δP, δH) to identify compatible solvents.
  • Machine learning : Train models on existing solubility datasets using molecular descriptors .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSJKFFLIXTTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203820
Record name Aniline mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-27-5
Record name Aniline mustard
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-27-5
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Record name Aniline mustard
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Record name N,N-Bis(2-chloroethyl)aniline
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Record name Aniline mustard
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Record name N,N-BIS(2-CHLOROETHYL)ANILINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N,N-Bis(2-chloroethyl)aniline
N,N-Bis(2-chloroethyl)aniline
N,N-Bis(2-chloroethyl)aniline
N,N-Bis(2-chloroethyl)aniline
N,N-Bis(2-chloroethyl)aniline

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